Motolimod - 926927-61-9

Motolimod

Catalog Number: EVT-275173
CAS Number: 926927-61-9
Molecular Formula: C28H34N4O2
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Motolimod (VTX-2337) is a selective small-molecule agonist of Toll-like receptor 8 (TLR8) [, ]. It functions as an immunostimulatory agent, primarily in the context of cancer immunotherapy research [, , ].

Imiquimod

Compound Description: Imiquimod is an imidazoquinoline compound with potent immunostimulatory properties. It is FDA-approved for the topical treatment of actinic keratosis and genital warts. Imiquimod acts as a Toll-like receptor 7 (TLR7) agonist, triggering immune responses primarily in plasmacytoid dendritic cells [].

Resiquimod (R848)

Compound Description: Resiquimod is another second-generation imidazoquinoline derivative, similar to imiquimod. It functions as a dual agonist of both TLR7 and TLR8, inducing immune responses through the activation of these receptors [].

DN-A1

Compound Description: DN-A1 is a novel TLR8 agonist identified in preclinical studies. It demonstrates higher potency and superior in vitro and in vivo biological activity compared to motolimod. Notably, DN-A1 consistently induces skin injection site reactions (ISR) in animal models, a phenomenon associated with survival benefit in motolimod clinical trials [].

Relevance: DN-A1 represents a potential best-in-class TLR8 agonist with improved characteristics compared to motolimod. Its stronger potency, favorable pharmacokinetic profile, and ability to induce ISR highlight its potential for enhanced therapeutic efficacy [].

Pegylated liposomal doxorubicin (PLD)

Compound Description: PLD is a chemotherapeutic agent that induces immunogenic cell death. It encapsulates doxorubicin within a liposomal carrier, enhancing its delivery and reducing toxicity [].

Relevance: While not structurally related to motolimod, PLD is highly relevant as a combination therapy partner. Preclinical studies and clinical trials have investigated the synergistic potential of motolimod and PLD in treating ovarian cancer. PLD's ability to induce immunogenic cell death complements motolimod's immune activation properties, potentially leading to enhanced antitumor responses [, ].

BMS-1 NP

Compound Description: BMS-1 NP is a small-molecule nanoinhibitor of the programmed death-ligand 1 (PD-L1) immune checkpoint. It effectively blocks the PD-1/PD-L1 pathway, enhancing anti-tumor immune responses [].

Relevance: Though structurally unrelated to motolimod, BMS-1 NP represents a relevant combination partner in chemo-immunotherapy. Studies demonstrate synergistic effects when combining BMS-1 NPs with DTX@VTX NPs (a core-shell nanomedicine containing docetaxel and motolimod). This combination effectively reshapes the immunosuppressive tumor microenvironment, leading to enhanced anti-tumor activity [].

Docetaxel (DTX)

Relevance: While not structurally related to motolimod, docetaxel is a relevant component in the core-shell nanomedicine DTX@VTX NPs. This formulation combines docetaxel and motolimod for synergistic chemo-immunotherapy, aiming to enhance the therapeutic efficacy of both agents [].

CpG Oligodeoxynucleotides (ODNs)

Compound Description: CpG ODNs are synthetic oligonucleotides containing unmethylated CpG dinucleotides, mimicking bacterial DNA. They activate the immune system through TLR9, triggering the production of pro-inflammatory cytokines and enhancing immune cell activity [].

Source and Classification

Motolimod is classified as a small molecule drug and is derived from a synthetic chemical structure based on a 2-aminobenzazepine core. It is synthesized in-house by pharmaceutical companies involved in its development, such as VentiRx Pharmaceuticals . The compound's primary classification falls under immunomodulators, specifically targeting TLR8 to harness the body’s immune response against tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of motolimod involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Chemical Reactions: Key reactions may include amination, acylation, and cyclization processes to form the 2-aminobenzazepine structure.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.
  4. Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Motolimod's molecular structure can be described as follows:

  • Chemical Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 229.28 g/mol
  • Structural Features: The compound features a benzene ring fused with a nitrogen-containing heterocycle, which is critical for its interaction with TLR8.

The three-dimensional conformation of motolimod allows it to effectively bind to TLR8, facilitating receptor activation .

Chemical Reactions Analysis

Reactions and Technical Details

Motolimod undergoes specific interactions when binding to TLR8:

  1. Agonistic Activity: Upon binding to TLR8, motolimod induces receptor dimerization, which is essential for downstream signaling.
  2. Cytokine Release: This binding triggers the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) from monocytes, enhancing immune responses against tumors .
  3. Inflammasome Activation: Motolimod also coordinates with the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, further amplifying the immune response .
Mechanism of Action

Process and Data

Motolimod functions primarily through the following mechanisms:

  1. TLR8 Activation: By binding to TLR8, motolimod activates signaling pathways that lead to immune cell activation.
  2. Cytokine Production: The activation results in increased production of Th1-polarizing cytokines, which are crucial for effective anti-tumor immunity.
  3. Natural Killer Cell Activation: Motolimod enhances the cytotoxic activity of natural killer cells against tumor cells, contributing to its potential efficacy in cancer treatment .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Motolimod is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain potency.
  • pH Sensitivity: The activity may vary with changes in pH, which can affect its binding affinity to TLR8.

Relevant analyses indicate that motolimod has favorable pharmacokinetic properties but may exhibit potential cardiac toxicity at high concentrations due to effects on the human ether-a-go-go-related gene potassium channel (hERG) .

Applications

Scientific Uses

Motolimod is primarily investigated for its applications in:

Introduction to Toll-Like Receptor 8 (TLR8) Agonism in Immunotherapy

TLR8 Signaling Pathways in Innate and Adaptive Immunity

Toll-like receptor 8 (TLR8) is an endosomally localized pattern recognition receptor that detects single-stranded RNA (ssRNA) from pathogens or damaged cells. Upon ligand binding, TLR8 undergoes conformational changes that facilitate dimerization and recruitment of the adaptor protein myeloid differentiation primary response 88 (MyD88) [4] [9]. This triggers a downstream signaling cascade involving:

  • IRAK4/IRAK1 phosphorylation, leading to TRAF6 activation
  • NF-κB nuclear translocation, inducing pro-inflammatory cytokine transcription (TNF-α, IL-12, IL-1β)
  • MAPK pathway activation, regulating cell proliferation and differentiation [3] [6]

Unlike TLR7 (expressed predominantly in plasmacytoid dendritic cells), TLR8 is primarily expressed in myeloid-lineage cells: monocytes, conventional dendritic cells (cDCs), and macrophages. TLR8 activation in these cells drives Th1-polarized immune responses critical for antitumor immunity:

  • Dendritic cell maturation: Upregulation of MHC-II, CD80/86, and enhanced antigen presentation to T cells [1] [4]
  • Monocyte activation: Secretion of IL-12, promoting cytotoxic T lymphocyte (CTL) differentiation [7]
  • NK cell priming: TLR8 agonists directly activate CD56bright NK cells, enhancing cytotoxicity and IFN-γ production [10]

Crucially, TLR8 signaling directly modulates regulatory T cells (Tregs). TLR8 activation reverses Treg-mediated immunosuppression by disrupting FOXP3 stability and inhibiting suppressive function, thereby restoring effector T cell activity in the tumor microenvironment [1] [4].

Table 1: TLR8-Mediated Immune Cell Functions

Immune Cell TypeTLR8 Activation EffectKey Cytokines/Chemokines
Myeloid dendritic cellsMaturation ↑, antigen presentation ↑IL-12 ↑, TNF-α ↑, CCL3 ↑
MonocytesActivation ↑, phagocytosis ↑IL-1β ↑, IL-6 ↑, IL-23 ↑
CD56bright NK cellsCytotoxicity ↑, proliferation ↑IFN-γ ↑, Granzyme B ↑
Regulatory T cellsSuppressive function ↓TGF-β ↓, IL-10 ↓

Data compiled from [1] [4] [7]

Pharmacological Rationale for TLR8 Agonists in Cancer Therapy

TLR8 agonists counteract multiple immunosuppressive mechanisms within the tumor microenvironment:

  • Treg suppression reversal: TLR8 signaling degrades FOXP3 via IRAK4-dependent pathways, dismantling Treg-mediated immune evasion [1] [4].
  • MDSC modulation: TLR8 activation induces apoptosis of myeloid-derived suppressor cells (MDSCs), reducing IL-10 and arginase-1 production [2].
  • DAMPs synergy: Combines with damage-associated molecular patterns (DAMPs) from chemotherapy (e.g., doxorubicin) to enhance dendritic cell cross-priming [7].

Compared to other TLR agonists, TLR8-specific activation offers pharmacological advantages:

  • Reduced systemic toxicity: Unlike TLR7/9 agonists that cause cytokine storms, TLR8 agonists show favorable safety in primate models [2] [4].
  • Minimal TLR7 cross-reactivity: Selective TLR8 engagement avoids pDC-mediated type I interferon responses linked to autoimmunity [4].
  • Synergy with checkpoint inhibitors: TLR8-induced IL-12 enhances PD-1/PD-L1 blockade efficacy by reinvigorating exhausted T cells [2] [4].

Table 2: Comparative Properties of TLR Agonists in Cancer Therapy

PropertyTLR8 AgonistsTLR7 AgonistsTLR9 Agonists
Primary cell targetsMonocytes, cDCs, NK cellspDCs, B cellspDCs, B cells
Key cytokines inducedIL-12, TNF-α, IL-1βIFN-α, IFN-β, IL-6IFN-α, IL-6, IL-10
Treg modulationDirect suppressionMinimal effectMinimal effect
Clinical administrationSystemic feasibleTopical/intratumoralIntratumoral

Data derived from [1] [2] [4]

Motolimod as a Selective TLR8 Agonist: Historical Development and Clinical Relevance

Motolimod (VTX-2337) is a benzazepine-class small molecule TLR8 agonist discovered through structure-activity optimization. Key pharmacological features include:

  • High TLR8 selectivity: Binds human TLR8 with EC50 = 108.7 nM and >180-fold selectivity over TLR7 (EC50 = 19.8 μM) [2].
  • Structural mechanism: Stabilizes TLR8 dimerization via interactions with Leu543, Val593, and Phe405 residues, enhancing MyD88 recruitment [4] [9].

Clinical trials demonstrate motolimod’s immunotherapeutic potential:

  • Phase 1b in ovarian cancer (NCT01294293): Combined with pegylated liposomal doxorubicin (PLD) showed 15% complete response and 53% disease stabilization. Immune monitoring revealed increased IL-12, TNF-α, and activated NK cells in responders [7].
  • Phase 2 in head/neck squamous cell carcinoma (NCT01836029): With cetuximab and nivolumab exhibited 36% objective response rate. Tumor biopsies showed enhanced CD8+ T cell infiltration and reduced FOXP3+ Tregs [4].
  • AML preclinical models: Induces caspase-dependent apoptosis via LKB1-AMPK-mTOR pathway, overcoming chemotherapy resistance [5].

Table 3: Clinical Trial Outcomes with Motolimod Combinations

Cancer TypeCombination TherapyClinical ResponseImmune Correlates
Recurrent ovarian cancerPegylated liposomal doxorubicin15% CR, 53% SD↑ IL-12, ↑ NK activation [7]
HNSCCCetuximab + nivolumab36% ORR↓ Intratumoral Tregs, ↑ CD8+ T cells [4]
AML (preclinical)CytarabineSynergistic apoptosisLKB1-AMPK activation [5]

CR = complete response; SD = stable disease; ORR = objective response rate

Current research explores motolimod in neoadjuvant settings and with cellular therapies:

  • CAR-T cell enhancement: TLR8 signaling in antigen-presenting cells augments CAR-T expansion and persistence [1].
  • Vaccine adjuvants: Promotes Th1-skewed responses to tumor-associated antigens [4] [7].

The compound’s clinical advancement validates TLR8 as a druggable target for reversing tumor immunosuppression.

Properties

CAS Number

926927-61-9

Product Name

Motolimod

IUPAC Name

2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide

Molecular Formula

C28H34N4O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30)

InChI Key

QSPOQCXMGPDIHI-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N

Solubility

Soluble in DMSO, not in water

Synonyms

VTX-2337; VTX 2337; VTX2337; Motolimod.

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.